2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one
Description
2-[(2E)-2-(2-Fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one is a pyrimidinone derivative featuring a hydrazinyl Schiff base moiety substituted with a 2-fluorobenzylidene group. This compound is synthesized via condensation of 2-hydrazinyl-6-methylpyrimidin-4(3H)-one with 2-fluorobenzaldehyde in ethanol under acidic conditions, a method analogous to the synthesis of its structural analogs .
Properties
Molecular Formula |
C12H11FN4O |
|---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11FN4O/c1-8-6-11(18)16-12(15-8)17-14-7-9-4-2-3-5-10(9)13/h2-7H,1H3,(H2,15,16,17,18)/b14-7+ |
InChI Key |
KTWHSCZCEKSURX-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C2=CC=CC=C2F |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one typically involves the condensation reaction between 2-fluorobenzaldehyde and 6-methylpyrimidin-4(3H)-one hydrazine. The reaction is usually carried out in an ethanol solvent at room temperature, and the mixture is stirred overnight. The resulting product is then filtered and dried to obtain the desired compound with a high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Additionally, industrial production would require stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyrimidin-4(3H)-one derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 2-fluorobenzaldehyde with a hydrazine derivative in the presence of a suitable solvent. The structural characterization can be performed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The crystal structure analysis provides insights into the molecular geometry, intermolecular interactions, and stability of the compound.
Biological Applications
-
Anticancer Activity
- Several studies have indicated that hydrazone derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research suggests that it may induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of signaling pathways related to cancer progression .
- Antimicrobial Properties
- Anti-inflammatory Effects
Material Science Applications
-
Optoelectronic Properties
- The compound's unique electronic structure makes it a candidate for applications in optoelectronic devices. Quantum chemical calculations have shown that it possesses favorable properties for light absorption and emission, which are critical for applications in organic light-emitting diodes (OLEDs) and solar cells .
-
Crystal Engineering
- Due to its ability to form stable crystal lattices, this compound can be utilized in crystal engineering applications. The study of its Hirshfeld surface can provide insights into non-covalent interactions that stabilize its crystal structure, which is essential for developing new materials with tailored properties .
Case Studies
-
Case Study on Anticancer Activity
- A recent study investigated the anticancer effects of various hydrazone derivatives, including 2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one. Results showed significant cytotoxicity against human breast cancer cells with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
- Case Study on Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The 2-fluorobenzylidene group in the target compound is electron-withdrawing, contrasting with the electron-donating 4-(dimethylamino) and 4-methoxy groups in analogs .
Key Observations :
- Fluorine Advantage : The target compound’s 2-fluoro group likely improves lipophilicity and target binding compared to electron-donating substituents (e.g., 4-methoxy) .
- Antifungal Limitations : Bulky substituents (e.g., benzo[d]thiazole in compound 5) correlate with reduced antifungal efficacy, suggesting the target’s smaller fluorine group may offer better activity .
Physicochemical Properties
Biological Activity
The compound 2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one is a hydrazone derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H12FN5O
- Molecular Weight : 245.25 g/mol
- SMILES Notation : CC1=CN(C(=O)N=C1N=NCC2=CC=CC=C2F)C
The presence of the fluorobenzylidene moiety is significant, as fluorinated compounds often exhibit enhanced biological activity due to their unique electronic properties.
Biological Activity Overview
Research indicates that hydrazone derivatives, particularly those with fluorinated groups, can exhibit various biological activities, including:
- Antimicrobial Activity : Several studies have shown that hydrazone derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to the target compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : The structural characteristics of this compound suggest it may inhibit cancer cell proliferation. Fluorinated derivatives have been associated with enhanced cytotoxicity in cancer cell lines, primarily through the modulation of metabolic pathways.
- Inhibition of Glycolysis : Similar compounds have been shown to inhibit glycolytic enzymes, which are often upregulated in cancer cells. By disrupting energy metabolism, these compounds can induce apoptosis in malignant cells .
- Interaction with Enzymes : The presence of the hydrazone linkage may facilitate binding to specific enzyme targets, leading to altered enzymatic activity that can affect cell survival and proliferation .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A recent study evaluated the anticancer effects of fluorinated hydrazone derivatives on glioblastoma multiforme (GBM) cells. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, with IC50 values lower than those of non-fluorinated analogs . The mechanism was linked to enhanced binding affinity to hexokinase II, a key enzyme in glucose metabolism.
Q & A
Basic: What are the common synthetic routes for preparing 2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via condensation of a hydrazinyl-pyrimidinone precursor with 2-fluorobenzaldehyde derivatives. Key steps include:
- Reflux in ethanol or acetic acid to facilitate hydrazone formation, as seen in analogous pyrimidine derivatives .
- Catalytic acid conditions (e.g., HCl or AcOH) to enhance imine bond formation and prevent side reactions .
- Purification via recrystallization using solvents like ethanol or ethyl acetate to isolate the product .
Optimization Strategies:
| Parameter | Adjustment | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Ethanol → Acetic acid | Higher yield (70–97%) | |
| Temperature | 80–100°C reflux | Accelerates condensation | |
| Reaction Time | 6–12 hours | Balances completion vs. degradation |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹), C=N (~1600 cm⁻¹), and N-H (~3200 cm⁻¹) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error; e.g., analogous compounds show precise mass matches .
Validation: Cross-reference with X-ray crystallography (if available) to resolve ambiguities in tautomeric forms .
Advanced: How can researchers resolve crystallographic data contradictions (e.g., disorder, twinning) using SHELX?
Answer:
- Non-merohedral Twinning : Use the
TWINcommand in SHELXL with a BASF parameter to refine twin domains . - Disorder Modeling : Apply
PARTandSUMPrestraints to split disordered atoms, ensuring thermal parameters (Ueq) remain physically reasonable . - Validation Tools : Employ
PLATON(integrated in OLEX2) to detect twinning and validate hydrogen-bonding networks .
Case Study : For similar fluorinated pyrimidines, refining with SIMU and DELU restraints improved R-factor convergence from 0.12 to 0.05 .
Advanced: What computational methods are recommended for analyzing electron distribution and reactive sites?
Answer:
- Electron Localization Function (ELF) : Maps π-electron delocalization in the hydrazinyl-pyrimidinone core, identifying nucleophilic (N-H) and electrophilic (C=O) sites .
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict tautomeric preferences (e.g., keto-enol equilibrium) .
- Molecular Electrostatic Potential (MEP) : Highlights regions prone to electrophilic attack (e.g., fluorobenzylidene moiety) .
Validation : Compare computational results with experimental X-ray bond lengths and angles .
Basic: How can the E-configuration of the benzylidene hydrazine moiety be confirmed experimentally?
Answer:
- X-ray Crystallography : Directly visualizes the (2E)-configuration via dihedral angles between the fluorobenzylidene and pyrimidinone planes .
- NOESY NMR : Correlates spatial proximity of fluorophenyl protons with pyrimidinone NH to confirm trans geometry .
Example : In ethyl (Z)-2-(2-fluorobenzylidene) derivatives, the E-configuration was confirmed by a C=N bond length of ~1.28 Å in X-ray data .
Advanced: How do hydrogen-bonding patterns influence supramolecular assembly in crystal structures?
Answer:
- Graph-Set Analysis : Classify motifs (e.g., R₂²(8) for N-H···O=C interactions) using software like Mercury .
- Impact on Packing : Strong N-H···O bonds often form 1D chains, while weaker C-H···F interactions stabilize 3D frameworks .
Case Study : In a related hydrazinyl-pyrimidinone, N-H···O and C-H···π interactions accounted for 85% of the crystal stabilization energy .
Advanced: How should researchers address discrepancies in reported biological activity data for this compound?
Answer:
- Purity Assessment : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .
- Assay Reproducibility : Validate protocols (e.g., MIC for antimicrobial tests) across multiple labs .
- Solubility Control : Employ DMSO/water mixtures at consistent concentrations to avoid aggregation .
Example : Inconsistent IC₅₀ values for similar compounds were resolved by standardizing DMSO content to <1% .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
